![molecular formula C15H15N5S B2792577 4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine CAS No. 1325197-43-0](/img/structure/B2792577.png)
4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine” is a compound that belongs to the class of pyridine-based compounds. It is a heterocyclic compound with a pyrimidine ring, which is an essential base component of the genetic material of deoxyribonucleic acid .
Molecular Structure Analysis
The molecular structure of “4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The piperazine ring adopts a chair conformation .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Related heterocyclic compounds have been explored for their potent anti-inflammatory action. For instance, imidazo[2,1-a][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown effectiveness against carrageenan-induced edema in rat paws . This suggests that similar structures could be synthesized and tested for anti-inflammatory properties.
Antimicrobial Agents
Thienopyrimidine derivatives have been synthesized and applied as antimicrobial agents. Given the structural similarity, “4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine” could potentially be modified to enhance its antimicrobial efficacy .
Wirkmechanismus
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors of pi3 kinase p110alpha , which is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
If it acts similarly to other thieno[3,2-d]pyrimidine derivatives, it may inhibit the pi3k/akt signaling pathway . This pathway is crucial for cell survival and growth, so its inhibition can lead to the suppression of tumor growth.
Biochemical Pathways
The PI3K/Akt signaling pathway is a critical biochemical pathway that may be affected by 4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine . This pathway is involved in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a key player in cancer development and progression .
Result of Action
If it acts similarly to other thieno[3,2-d]pyrimidine derivatives, it may lead to the inhibition of the pi3k/akt signaling pathway , potentially resulting in the suppression of tumor growth.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine” and similar compounds could involve further exploration of their therapeutic potential, particularly their ability to inhibit protein kinases . This could lead to the development of new treatments for diseases such as cancer.
Eigenschaften
IUPAC Name |
4-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S/c1-2-5-16-13(3-1)19-6-8-20(9-7-19)15-14-12(4-10-21-14)17-11-18-15/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFBWVYPWNIGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

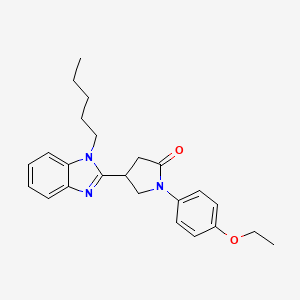


![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2792503.png)
![N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2792505.png)
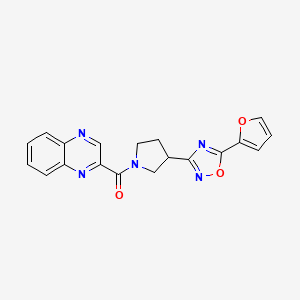
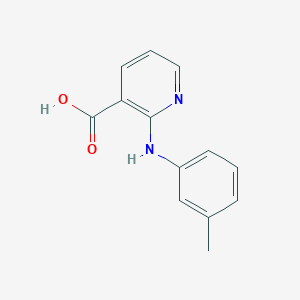
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2792508.png)
![1-(sec-butyl)-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2792510.png)

![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2792512.png)
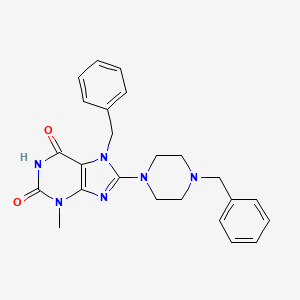
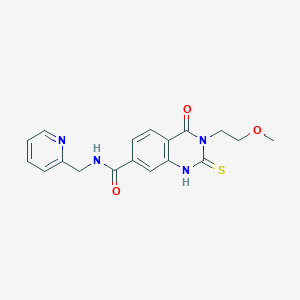
![N-(2-cyclohex-1-en-1-ylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/no-structure.png)